Cas no 1093396-57-6 (1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid)

1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid
- 1-Boc-4-isopropyl-4-piperidinecarboxylic Aci
- 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
- 1-Boc-4-isopropyl-4-piperidinecarboxylicAcid
- HTQMWUMCFDOCLF-UHFFFAOYSA-N
- SY002333
- AX8280551
- AB1001338
- Z7257
- 1-(tert-Butoxycarbonyl)-4-isopropyl-4-piperidinecarboxylic acid
- 1-(tert-Butoxyca
- 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carbo
- 1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid
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- MDL: MFCD02179129
- インチ: 1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)
- InChIKey: HTQMWUMCFDOCLF-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 349
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 密度みつど: 1.096±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.92 g/l)(25ºC)、
1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179642-100mg |
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid |
1093396-57-6 | 97% | 100mg |
$139 | 2023-01-12 | |
abcr | AB451411-1g |
1-Boc-4-isopropyl-4-piperidinecarboxylic acid, 95%; . |
1093396-57-6 | 95% | 1g |
€193.60 | 2025-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62588-1G |
1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid |
1093396-57-6 | 95% | 1g |
¥ 1,663.00 | 2023-04-03 | |
Enamine | EN300-208551-0.25g |
1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-4-carboxylic acid |
1093396-57-6 | 95.0% | 0.25g |
$181.0 | 2025-02-20 | |
Enamine | EN300-208551-0.05g |
1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-4-carboxylic acid |
1093396-57-6 | 95.0% | 0.05g |
$85.0 | 2025-02-20 | |
TRC | B600755-50mg |
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid |
1093396-57-6 | 50mg |
$ 155.00 | 2023-04-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850368-250mg |
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid |
1093396-57-6 | 97% | 250mg |
¥855.90 | 2022-01-10 | |
Chemenu | CM179642-1g |
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid |
1093396-57-6 | 97% | 1g |
$608 | 2021-08-05 | |
eNovation Chemicals LLC | D686842-5g |
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid |
1093396-57-6 | 97% | 5g |
$475 | 2024-07-21 | |
Ambeed | A768716-1g |
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid |
1093396-57-6 | 98% | 1g |
$87.0 | 2025-02-26 |
1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid 関連文献
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
関連分類
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids and derivatives Piperidinecarboxylic acids
1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acidに関する追加情報
1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1093396-57-6, known as 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 1 and an isopropyl group at position 4, along with a carboxylic acid moiety at the same position. These structural elements contribute to its versatile reactivity and biological activity.
Recent studies have highlighted the importance of 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting central nervous system disorders. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the carboxylic acid moiety during synthetic procedures. This feature makes the compound highly valuable in multi-step synthesis workflows.
The piperidine ring system is well-known for its ability to form hydrogen bonds, which is a critical property for drug molecules aiming to interact with biological targets such as enzymes or receptors. The presence of the isopropyl group at position 4 introduces steric bulk, potentially influencing the molecule's pharmacokinetic properties, such as absorption and distribution. Recent computational studies have demonstrated that this steric effect can enhance the compound's stability in vivo, making it a promising candidate for further preclinical testing.
One of the most intriguing aspects of 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid is its potential as a building block for more complex structures. By leveraging modern synthetic techniques, such as click chemistry and catalytic asymmetric synthesis, researchers can modify this compound to create derivatives with enhanced bioavailability and efficacy. For instance, recent advancements in stereochemistry have allowed for the precise control of chiral centers in piperidine derivatives, opening new avenues for enantioselective drug design.
In terms of therapeutic applications, this compound has shown promise in preclinical models targeting neurodegenerative diseases. The carboxylic acid group can act as a scaffold for attaching bioactive substituents, enabling interactions with disease-related proteins. Additionally, the Boc group provides an opportunity for controlled release mechanisms in drug delivery systems, which could be particularly beneficial for chronic conditions requiring sustained therapeutic effects.
From an environmental standpoint, the synthesis and disposal of 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid must adhere to strict safety protocols to minimize ecological impact. Researchers are actively exploring greener synthetic methods that reduce waste and energy consumption while maintaining high yields and purity levels.
In conclusion, 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid represents a versatile and promising molecule in contemporary organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and pharmacological insights, positions it as a key player in future drug discovery efforts. As research continues to uncover its full potential, this compound will undoubtedly contribute to advancements in both academic and industrial settings.
1093396-57-6 (1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid) 関連製品
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